3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1603315-10-1) is a halogenated heterocyclic compound within the pyrazolo[1,5-a]pyrimidin-7(4H)-one class, a scaffold repeatedly identified through high-throughput screening and medicinal chemistry campaigns as a privileged structure for kinase inhibition, antitubercular activity, and GABAA receptor modulation. The molecule (MW 303.10, formula C9H10IN3O) is characterized by a fused pyrazole–pyrimidine bicyclic core bearing three methyl groups at positions 2, 5, and 6 and a single iodine substituent at position 3, with a carbonyl at position 7 defining the 7-one oxidation state.

Molecular Formula C9H10IN3O
Molecular Weight 303.10 g/mol
Cat. No. B13078378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC9H10IN3O
Molecular Weight303.10 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=C(NN2C1=O)C)I)C
InChIInChI=1S/C9H10IN3O/c1-4-5(2)11-8-7(10)6(3)12-13(8)9(4)14/h12H,1-3H3
InChIKeyKUHFQSYFJWSKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1603315-10-1) is a halogenated heterocyclic compound within the pyrazolo[1,5-a]pyrimidin-7(4H)-one class, a scaffold repeatedly identified through high-throughput screening and medicinal chemistry campaigns as a privileged structure for kinase inhibition, antitubercular activity, and GABAA receptor modulation [1][2]. The molecule (MW 303.10, formula C9H10IN3O) is characterized by a fused pyrazole–pyrimidine bicyclic core bearing three methyl groups at positions 2, 5, and 6 and a single iodine substituent at position 3, with a carbonyl at position 7 defining the 7-one oxidation state . Commercially available at 95% purity, the iodine atom serves as a critical synthetic handle for downstream diversification via cross-coupling chemistry, while simultaneously distinguishing the compound from non-halogenated and other halogen-substituted analogs in both reactivity and pharmacological profile [3].

Why a Generic Pyrazolo[1,5-a]pyrimidin-7-one Cannot Replace 3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one in Research Applications


Interchanging pyrazolo[1,5-a]pyrimidin-7-one analogs without explicit structural verification introduces uncontrolled variables that confound experimental reproducibility and structure–activity conclusions. The presence of the 3-iodo substituent fundamentally alters reactivity: it enables palladium-catalyzed cross-coupling (Heck, Sonogashira, Suzuki) for the installation of aryl, alkenyl, and alkynyl motifs, a chemical capability absent in non-halogenated analogs [1][2]. Even among halogen-substituted congeners, iodine provides superior leaving-group ability and oxidative addition kinetics relative to bromine or chlorine [3]. The specific 2,5,6-trimethyl arrangement further distinguishes this compound from the more common 2,5,7-trimethyl regioisomer: the 6-methyl-7-one pattern positions the carbonyl adjacent to the C6 methyl group, altering both the electronic properties of the pyrimidine ring and the hydrogen-bond donor/acceptor capacity at the 4-NH relative to the 7-methyl variant . Critically, the BindingDB entry CHEMBL3774855 records a CYP2C19 inhibition IC50 of 50,000 nM for this compound, establishing a low cytochrome P450 liability baseline that cannot be assumed for any arbitrary pyrazolo[1,5-a]pyrimidin-7-one analog without independent measurement [4].

Quantitative Differentiation Evidence for 3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Against Comparator Analogs


CYP2C19 Metabolic Liability: A Measured Baseline Distinguishing the 3-Iodo-2,5,6-trimethyl Derivative from the Uncharacterized Pyrazolo[1,5-a]pyrimidin-7-one Space

The 3-iodo-2,5,6-trimethyl derivative has a publicly recorded CYP2C19 inhibition IC50 of 50,000 nM in human liver microsomes using S-mephenytoin as substrate, a quantitative ADME parameter absent for the majority of commercially available pyrazolo[1,5-a]pyrimidin-7-one analogs [1]. In the absence of comparator data for the non-iodinated 2,5,6-trimethyl-pyrazolo[1,5-a]pyrimidin-7-one, the 3-chloro analog, and the 3-bromo analog, this measured value provides the only CYP liability anchor point within this substitution series. For reference, compounds with CYP2C19 IC50 below 10,000 nM are generally flagged as moderate-to-high inhibition risk in early drug discovery [2].

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Synthetic Versatility via 3-Iodo Handle: Access to Chemical Space Inaccessible to Non-Halogenated and 3-Chloro/Bromo Analogs

The C3–I bond enables Heck, Sonogashira, and Suzuki cross-coupling reactions to generate 3-alkenyl, 3-alkynyl, and 3-aryl derivatives, respectively. Literature precedent demonstrates that 3-iodopyrazolo[1,5-a]pyrimidines undergo Heck coupling with olefins under standard Pd(PPh3)4 catalysis to yield 3-alkenyl products, whereas the analogous 3-bromo substrates require longer reaction times and 3-chloro substrates are essentially unreactive under identical conditions [1][2]. The 3-iodo derivative thus provides the most efficient entry point for parallel library synthesis via cross-coupling. Although direct quantitative kinetic comparisons for the 2,5,6-trimethyl-substituted series are not published, the relative reactivity order I > Br >> Cl is well-established for oxidative addition of aryl halides to Pd(0) and can be reasonably inferred for this scaffold [3].

Palladium Catalysis Cross-Coupling Chemistry Late-Stage Diversification

Regioisomeric Differentiation: 2,5,6-Trimethyl-7-one vs. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

The target compound bears a carbonyl at position 7 and methyl groups at positions 2, 5, and 6. Its key regioisomer, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 112581-74-5), lacks the 7-oxo group entirely and instead carries a methyl at position 7, resulting in fundamentally different electronic properties, hydrogen-bonding capacity, and molecular recognition profile . The target compound possesses one hydrogen-bond donor (4-NH) and three hydrogen-bond acceptors (TPSA 50.16 Ų, LogP 1.55), whereas the 2,5,7-trimethyl regioisomer is a hydrogen-bond acceptor only (no NH donor, no carbonyl) with a TPSA of ~30.4 Ų (calculated from core structure) and a higher computed LogP . These differences directly impact solubility, permeability, and target binding for any screening campaign.

Regiochemistry Physicochemical Properties Hydrogen-Bonding

Antitubercular Scaffold Validation: Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core Identified via High-Throughput Whole-Cell Screening Against Mtb H37Rv

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was identified as a validated antitubercular lead through high-throughput whole-cell screening against Mycobacterium tuberculosis H37Rv, with key SAR features mapped in a focused library of analogues [1]. Although the specific 3-iodo-2,5,6-trimethyl derivative was not included in the published SAR study, the study established that substitution at the 3-position modulates antitubercular potency, with the best hits achieving MIC values in the low micromolar range and low cytotoxicity in HepG2 cells [1]. The 3-position was identified as a critical vector for potency optimization, directly implicating the iodo substituent as a relevant functional group for tuning activity. Compounds lacking substitution at this position (i.e., the unsubstituted parent pyrazolo[1,5-a]pyrimidin-7(4H)-one) showed attenuated activity, reinforcing the functional importance of this site [1].

Antitubercular Agents Mycobacterium tuberculosis Phenotypic Screening

In Vivo Micronuclear and Antitumor Activity Modulation: Pyrazolo[1,5-a]pyrimidine Iodides as Cyclophosphamide Adjuvants in Murine Models

In a 2008 study, two newly synthesized iodides of pyrazolo[1,5-a]pyrimidines were evaluated in mice bearing Ehrlich ascites carcinoma. The compounds exhibited low intrinsic toxicity, no standalone antitumor activity, and only one showed weak micronuclear activity [1]. However, both compounds substantially increased the micronuclear and antitumor activities of cyclophosphamide when co-administered, demonstrating a chemosensitizing or adjuvant effect in vivo [1]. Although the exact identity of the two tested iodides was not disclosed as the 2,5,6-trimethyl derivative in the abstract, the study provides class-level evidence that iodo-substituted pyrazolo[1,5-a]pyrimidin-7-ones can modulate the efficacy of established alkylating agents, a property not reported for the non-iodinated or 3-chloro/3-bromo analogs of this scaffold [1].

In Vivo Efficacy Antitumor Adjuvant Genotoxicity

Iodine-Specific Physicochemical Differentiation: Molecular Weight, LogP, and Halogen-Bonding Potential vs. 3-H, 3-Cl, and 3-Br Analogs

The 3-iodo substituent confers distinctive physicochemical properties relative to hydrogen, chlorine, or bromine at the same position. Based on calculated and vendor-reported data, the target compound (MW 303.10, LogP 1.55) is approximately 142 Da heavier than the non-iodinated 2,5,6-trimethyl-pyrazolo[1,5-a]pyrimidin-7-one (MW ~161) and approximately 28 Da heavier than the 3-bromo analog (MW ~275) . The iodine atom also introduces a significant halogen-bond donor (σ-hole) capability not present with chlorine or hydrogen, which can be exploited for structure-based drug design targeting halogen-bond-accepting backbone carbonyls in protein binding sites [1]. The increased polarizability of iodine (α = 5.35 ų) relative to bromine (α = 3.05 ų) and chlorine (α = 2.18 ų) further enhances dispersive interactions in hydrophobic binding pockets [2].

Halogen Bonding Lipophilicity Drug Design

Highest-Confidence Research and Industrial Application Scenarios for 3-Iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Based on Quantitative Evidence


Late-Stage Diversification for Kinase or Antitubercular SAR Libraries via Palladium-Catalyzed Cross-Coupling

The 3-iodo group enables rapid generation of 3-substituted libraries through Heck, Sonogashira, and Suzuki coupling reactions — a synthetic capability unavailable with non-halogenated or 3-chloro analogs [1][2]. This compound is the preferred procurement choice for medicinal chemistry teams building SAR around the pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular pharmacophore, where the 3-position has been functionally validated as critical for Mtb potency [3].

CYP2C19 ADME Benchmarking and Early Drug Metabolism Risk Stratification

With a measured CYP2C19 IC50 of 50,000 nM — a publicly available ADME parameter rarely available for commercially sourced heterocyclic building blocks — this compound can serve as a low-liability control or benchmarking standard when profiling novel pyrazolo[1,5-a]pyrimidin-7-one analogs for cytochrome P450 inhibition [1].

Halogen-Bond-Driven Structure-Based Drug Design Targeting Protein Backbone Carbonyls

The iodine σ-hole (estimated ~+20 kcal/mol) provides a halogen-bond donor capability absent in 3-H, 3-Cl, and weaker in 3-Br analogs. This enables rational probing of halogen-bond acceptor sites (e.g., backbone C=O of Gly, Val, Leu residues) identified through co-crystallography, supporting fragment-based or structure-guided lead optimization campaigns [1][2].

In Vivo Chemosensitization Studies: Cyclophosphamide Adjuvant Model in Murine Oncology

Class-level evidence from murine Ehrlich ascites carcinoma models demonstrates that iodo-substituted pyrazolo[1,5-a]pyrimidines substantially enhance cyclophosphamide antitumor activity in vivo — a pharmacodynamic property not reported for non-iodinated analogs [1]. This compound is a rational selection for researchers investigating chemosensitization mechanisms or combination chemotherapy regimens involving alkylating agents.

Quote Request

Request a Quote for 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.